Org 24598 lithium salt
Overview
Description
Mechanism of Action
Target of Action
Org 24598 lithium salt is a selective inhibitor of the glial glycine transporter (GlyT1) . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, which is essential for the modulation of NMDA receptor activity .
Mode of Action
The compound interacts with GlyT1, inhibiting its function . This inhibition results in an increase in the concentration of glycine in the synaptic cleft . The elevated glycine levels enhance the activation of NMDA receptors, which are critical for synaptic plasticity and neuronal communication .
Biochemical Pathways
By inhibiting GlyT1, this compound affects the glycine reuptake pathway . This leads to an increase in the availability of glycine, which can then bind to and activate NMDA receptors . The activation of NMDA receptors triggers a cascade of downstream effects, including the enhancement of synaptic plasticity and neuronal communication .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could have good bioavailability
Result of Action
The inhibition of GlyT1 by this compound leads to an increase in the concentration of glycine in the synaptic cleft . This results in the potentiation of NMDA receptor-mediated synaptic responses .
Biochemical Analysis
Biochemical Properties
Org 24598 lithium salt plays a significant role in biochemical reactions. It interacts with the glycine transporter type 1 (GlyT1), inhibiting its function . This interaction affects the transport of glycine, a crucial amino acid involved in various metabolic processes.
Cellular Effects
The inhibition of GlyT1 by this compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the transport of glycine, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GlyT1, inhibiting its function . This inhibition can lead to changes in gene expression related to glycine transport and metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway related to glycine transport . It interacts with GlyT1, which plays a crucial role in this pathway.
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via its interaction with GlyT1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Org 24598 lithium salt involves several key steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compound, 3-phenyl-3-[(4-trifluoromethyl)phenoxy]propylamine.
N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the N-methylated intermediate with lithium hydroxide in an aqueous medium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, reaction time, and solvent choice are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Org 24598 lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, particularly at the phenoxy and phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Org 24598 lithium salt has a wide range of scientific research applications:
Neuropharmacology: It is used to study the modulation of glycinergic neurotransmission and its effects on synaptic plasticity.
Biochemistry: The compound is employed in research on glycine transporters and their role in various physiological processes.
Medicine: this compound is investigated for its potential therapeutic applications in neurological disorders such as schizophrenia and chronic pain.
Industry: The compound is used in the development of novel pharmaceuticals targeting glycine transporters
Comparison with Similar Compounds
Org 25543: Another GlyT1 inhibitor with a different chemical structure.
ALX 5407: A potent GlyT1 inhibitor used in similar research applications.
Uniqueness: Org 24598 lithium salt is unique due to its specific chemical structure, which confers high selectivity and potency for GlyT1 inhibition. This makes it a valuable tool in neuropharmacological research and potential therapeutic development .
Properties
IUPAC Name |
lithium;2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3.Li/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22;/h2-10,17H,11-13H2,1H3,(H,24,25);/q;+1/p-1/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQXVSNARQMSDL-UNTBIKODSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3LiNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585244 | |
Record name | N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722456-08-8 | |
Record name | N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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